molecular formula C20H27N5O B12240462 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine

Cat. No.: B12240462
M. Wt: 353.5 g/mol
InChI Key: SMEQBJFMETYBJA-UHFFFAOYSA-N
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Description

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine is a complex organic compound featuring a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

The synthesis of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the cyclopropyl and oxazole intermediates, followed by their coupling with the piperazine moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

4-[[4-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C20H27N5O/c1-13-17(14(2)26-23-13)12-24-8-10-25(11-9-24)20-16-4-3-5-18(16)21-19(22-20)15-6-7-15/h15H,3-12H2,1-2H3

InChI Key

SMEQBJFMETYBJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)C5CC5

Origin of Product

United States

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